molecular formula C9H13N3OS2 B7424411 N-(thian-4-ylmethyl)thiadiazole-5-carboxamide

N-(thian-4-ylmethyl)thiadiazole-5-carboxamide

Cat. No.: B7424411
M. Wt: 243.4 g/mol
InChI Key: HQQQZQSIZNZZTN-UHFFFAOYSA-N
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Description

N-(thian-4-ylmethyl)thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thian-4-ylmethyl)thiadiazole-5-carboxamide typically involves the reaction of thian-4-ylmethylamine with thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the amide group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiadiazole derivatives.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(thian-4-ylmethyl)thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity and disrupting cellular processes.

    Pathways Involved: By inhibiting key enzymes, this compound can interfere with signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

N-(thian-4-ylmethyl)thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

    Similar Compounds: Thiadiazole-5-carboxamide, thian-4-ylmethylamine, 1,3,4-thiadiazole derivatives.

    Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

IUPAC Name

N-(thian-4-ylmethyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS2/c13-9(8-6-11-12-15-8)10-5-7-1-3-14-4-2-7/h6-7H,1-5H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQQZQSIZNZZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CNC(=O)C2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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